GC583 Achieves Single-Digit Nanomolar IC50 Against Norovirus 3CLpro, Outperforming GC543 and GC373
In a FRET-based enzymatic assay against norovirus 3CLpro, GC583 demonstrated an IC50 of 100 nM, a significant improvement over the earlier-generation compounds GC543 (IC50 300 nM) and GC373 (IC50 600 nM) [1]. This establishes GC583 as the most potent dipeptidyl inhibitor in this series, attributed to the optimized m-chlorobenzyl group at the P4 position which engages a hydrophobic pocket near Ile109 and Val168 [1].
| Evidence Dimension | Inhibitory activity against norovirus 3CLpro (FRET assay) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | GC543: IC50 = 300 nM; GC373: IC50 = 600 nM |
| Quantified Difference | 3-fold more potent than GC543; 6-fold more potent than GC373 |
| Conditions | FRET assay using recombinant norovirus 3CLpro of GI and GII genotypes |
Why This Matters
This substantial improvement in enzymatic potency makes GC583 the preferred candidate for in vitro enzyme inhibition studies where maximizing target engagement is critical.
- [1] Kim Y, Galasiti Kankanamalage AC, Chang KO, Groutas WC. Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. Viruses. 2019;11(2):197. doi:10.3390/v11020197 View Source
